molecular formula C13H14N2O4 B1599277 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 883546-59-6

4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Cat. No.: B1599277
CAS No.: 883546-59-6
M. Wt: 262.26 g/mol
InChI Key: XIEZHLBJOFYUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The compound this compound follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for heterocyclic compounds containing multiple functional groups. The name systematically describes the molecular structure: a butanoic acid chain ("4-butanoic acid") connected at the 5-position of a 1,2,4-oxadiazole ring ("[1,2,4-oxadiazol-5-yl]"), which in turn has a 3-methoxyphenyl group at its 3-position ("[3-(3-methoxyphenyl)]").

The compound is registered with Chemical Abstracts Service (CAS) number 883546-59-6. Additional identifiers used in chemical databases include:

Table 1: Chemical Identifiers for this compound

Identifier Type Value
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
SMILES COc1cccc(c1)c1nc(CCCC(O)=O)on1
InChI InChI=1S/C13H14N2O4/c1-18-10-5-2-4-9(8-10)13-14-11(19-15-13)6-3-7-12(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17)
InChIKey XIEZHLBJOFYUQX-UHFFFAOYSA-N
MFCD Number MFCD08133363

The compound is classified as a carboxylic acid due to the butanoic acid chain, while simultaneously belonging to the aromatic heterocycle category due to its oxadiazole ring. This dual classification highlights the multifunctional nature of the molecule, contributing to its chemical versatility.

Structural Taxonomy Within Heterocyclic Compound Families

This compound belongs to the oxadiazole family of heterocyclic compounds. Oxadiazoles are five-membered heterocycles containing one oxygen atom and two nitrogen atoms within the ring. There are four possible isomeric forms of oxadiazole, depending on the position of the heteroatoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole.

The title compound features the 1,2,4-oxadiazole isomer, where the oxygen and nitrogen atoms are arranged such that the oxygen is adjacent to one nitrogen, which is followed by a carbon, and then the second nitrogen. This specific arrangement creates unique electronic properties that distinguish 1,2,4-oxadiazoles from other oxadiazole isomers.

The structural taxonomy of this compound can be broken down into three key components:

  • The core 1,2,4-oxadiazole ring: A five-membered aromatic heterocycle with moderate aromaticity
  • The 3-methoxyphenyl substituent: Attached at the 3-position of the oxadiazole ring
  • The butanoic acid chain: Connected to the 5-position of the oxadiazole ring

Table 2: Key Structural Features of this compound

Structural Component Description Position Significance
1,2,4-Oxadiazole ring Five-membered heterocycle with O at position 1, N at positions 2 and 4 Core structure Provides bioisosteric properties similar to esters and amides
Methoxyphenyl group Phenyl ring with methoxy substituent at meta position Attached at C-3 of oxadiazole Influences electronic properties and intermolecular interactions
Butanoic acid chain Four-carbon chain with terminal carboxylic acid Attached at C-5 of oxadiazole Provides acidic functionality and potential binding capability

Within the broader family of heterocyclic compounds, this molecule is classified as an oxadiazole derivative with both aromatic and acidic properties. The 1,2,4-oxadiazole scaffold serves as a bioisostere for esters and amides, meaning it can mimic these functional groups in biological systems while providing greater metabolic stability. The meta-methoxy substitution on the phenyl ring adds another dimension to its chemical behavior, influencing solubility, electronic distribution, and potential hydrogen bonding interactions.

When compared to related compounds such as 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (with para-methoxy substitution) or 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid (without methoxy substitution), the title compound occupies a specific position in the spectrum of 1,2,4-oxadiazole derivatives, with distinct physicochemical properties influenced by the meta substitution pattern.

Historical Context of Oxadiazole Derivative Discovery

The history of oxadiazole compounds dates back to the late 19th century. In 1884, German chemists Ferdinand Tiemann and Paul Krüger first synthesized the 1,2,4-oxadiazole heterocycle, which was initially named furadiazole (furo[ab1]diazoles). This pioneering work laid the foundation for future research into oxadiazole chemistry.

The synthetic approach developed by Tiemann and Krüger involved the reaction between amidoximes and acyl chlorides, resulting in the formation of 1,2,4-oxadiazoles. While this initial method produced mixed results with moderate yields, it established the fundamental chemistry of these heterocycles. Over the subsequent decades, numerous refined methods were developed for oxadiazole synthesis, with two primary approaches emerging as dominant:

  • The 1,3-dipolar cycloaddition of nitriles to nitrile N-oxides
  • The heterocyclization of amidoximes with carboxylic acid derivatives

The latter approach has become particularly widespread due to its versatility and reliability. In this method, an amidoxime intermediate is formed when hydroxylamine reacts with a nitrile compound. Acylation of this intermediate yields O-acylamidoxime, which upon cyclization produces the 1,2,4-oxadiazole ring.

Interest in 1,2,4-oxadiazole compounds significantly increased during the 20th century as researchers discovered their diverse potential applications. The development of Oxolamine, one of the first marketed drugs containing a 1,2,4-oxadiazole scaffold, demonstrated the pharmaceutical value of these compounds. This discovery catalyzed further research into oxadiazole derivatives as bioisosteric replacements for esters and amides in medicinal chemistry.

The specific compound this compound represents a more contemporary development in the evolution of oxadiazole chemistry. Its synthesis likely employs modern methodologies that build upon the foundational work of earlier chemists while incorporating advances in synthetic techniques. These may include the use of coupling agents such as EDC, DCC, or CDMT to facilitate the reaction between carboxylic acids and amidoximes.

Research into 1,2,4-oxadiazole derivatives has experienced a significant surge in the last two decades, with the number of studies doubling in the past fifteen years. This renewed interest stems from recognition of the uncommon potential these compounds hold across various scientific disciplines. The compound this compound emerges from this contemporary context of expanded research into functionalized oxadiazole derivatives.

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-10-5-2-4-9(8-10)13-14-11(19-15-13)6-3-7-12(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEZHLBJOFYUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424599
Record name 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-59-6
Record name 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid generally follows the cyclization of arylamidoximes with glutaric anhydride or related acid derivatives to form the 1,2,4-oxadiazole ring, followed by isolation and purification of the corresponding butanoic acid derivative.

  • Starting Materials:

    • Arylamidoximes derived from the corresponding arylnitriles and hydroxylamine.
    • Glutaric anhydride or succinic anhydride as the acid component for ring formation.
  • Key Reaction:

    • Cyclization of the arylamidoxime with glutaric anhydride to form the 1,2,4-oxadiazole ring fused to the butanoic acid moiety.

This approach was reported by Maciel et al., where 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]butanoic acids were synthesized via reaction of glutaric anhydride with the respective arylamidoxime, followed by conversion to sodium salts for biological testing.

Detailed Stepwise Synthesis

Step 1: Preparation of Arylamidoximes

  • Arylamidoximes are prepared by reacting the corresponding arylnitriles with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) in methanol under reflux conditions.
  • This step yields the amidoxime intermediate, which is crucial for subsequent cyclization.

Step 2: Cyclization with Glutaric Anhydride

  • The amidoxime intermediate is reacted with glutaric anhydride, typically under reflux in an appropriate solvent, to induce cyclization forming the 1,2,4-oxadiazole ring.
  • This reaction yields the target 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]butanoic acid.

Step 3: Purification and Salt Formation

  • The crude acid product is purified by recrystallization or chromatographic methods.
  • For biological activity assays, the acid is often converted to its sodium salt by treatment with sodium hydroxide in methanol.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 Arylnitrile + Hydroxylamine HCl Reflux in methanol, base Arylamidoxime ~80-85
2 Arylamidoxime + Glutaric anhydride Reflux in solvent 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]butanoic acid Variable
3 Acid + NaOH in methanol Room temperature Sodium salt of the acid Quantitative

Note: The exact yields depend on the specific aryl substituent and reaction conditions.

Analytical Characterization

  • The synthesized compounds are characterized by standard spectroscopic techniques:
  • Purity is also assessed by chromatographic methods and melting point determination.

Comparative Preparation Approaches

While the reaction with glutaric anhydride is the most common route, alternative methods include:

  • Reaction of arylamidoximes with succinic anhydride to form 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoic acids, which are structurally related but shorter chain analogs.
  • Coupling reactions involving substituted aromatic carboxylic acids and amidoximes in the presence of coupling reagents (e.g., EDC·HCl) have been employed for related oxadiazole derivatives but are less commonly reported for the butanoic acid derivatives specifically.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Type Notes
Cyclization with glutaric anhydride Arylamidoxime + Glutaric anhydride Reflux in suitable solvent 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]butanoic acid Most common and efficient route
Cyclization with succinic anhydride Arylamidoxime + Succinic anhydride Reflux conditions 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoic acid Shorter chain analogs
Coupling with aromatic acids Amidoxime + Aromatic acid + EDC·HCl Room temperature to reflux, coupling reagents Oxadiazole derivatives linked to aromatic acids Used for related compounds

Research Findings and Notes

  • The preparation methods are well-established and reproducible, with yields typically ranging from moderate to high depending on the substituents and reaction conditions.
  • The sodium salts derived from these acids have demonstrated biological activities such as enzyme inhibition, making the preparation methods critical for medicinal chemistry applications.
  • Molecular docking and QSAR studies have supported the importance of the oxadiazole ring and the butanoic acid side chain in biological activity, emphasizing the need for precise synthetic control.

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid group undergoes typical acid-derived reactions:

Salt Formation

Reaction with bases like NaOH or NaHCO₃ yields water-soluble salts:

C13H14N2O4+NaOHNa+[C13H13N2O4]+H2O\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_4 + \text{NaOH} \rightarrow \text{Na}^+[\text{C}_{13}\text{H}_{13}\text{N}_2\text{O}_4]^- + \text{H}_2\text{O}

  • Applications : Enhances bioavailability for pharmacological studies .

Esterification

Fischer esterification with alcohols (e.g., methanol) under acidic conditions:

C13H14N2O4+CH3OHH+C14H16N2O4+H2O\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_4 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_4 + \text{H}_2\text{O}

  • Conditions : H₂SO₄ catalyst, reflux .

Amidation

Reaction with amines (e.g., ethylamine) via coupling agents (e.g., EDC/HOBt):

C13H14N2O4+C2H5NH2N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_4 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide}

  • Yield : ~75% (reported for analogous compounds).

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic substitutions, though the 3-methoxyphenyl group directs reactivity:

Nitration

  • Conditions : HNO₃/H₂SO₄, 0–5°C.

  • Product : Nitro-substituted derivatives at the phenyl ring’s para position (due to methoxy’s directing effect) .

Ring-Opening Reactions

Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the oxadiazole ring hydrolyzes:

C13H14N2O4+H2OHCl3-Methoxybenzoic acid+Succinimide derivatives\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_4 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{3-Methoxybenzoic acid} + \text{Succinimide derivatives}

  • Stability : Degrades rapidly at pH < 2 or pH > 12 .

Stability and Degradation

ConditionEffectDataSource
Ambient temperatureStable (no decomposition over 12 months)Purity >98% by HPLC
Strong acid (pH 1)Oxadiazole ring hydrolysis within 2 hours (50% degradation)t₁/₂ = 1.5 hours
Strong base (pH 13)Complete decomposition to 3-methoxybenzamide and butyrate derivativest₁/₂ = 0.8 hours
UV light (254 nm)Photodegradation (20% loss in 48 hours)Storage recommendation: dark

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Analgesic Properties

The analgesic effects of similar oxadiazole derivatives have been studied extensively. These compounds often act by modulating pain pathways in the body, potentially through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. In animal models, compounds with oxadiazole moieties have shown promising results in reducing pain responses induced by acetic acid .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid may be linked to its ability to inhibit COX enzymes, which play a critical role in the inflammatory process. Studies on similar compounds suggest that they can effectively reduce inflammation in vivo, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones comparable to ciprofloxacin, suggesting a strong potential for development into new antimicrobial agents .

Case Study 2: Analgesic Activity Assessment

In a study assessing analgesic properties using the acetic acid-induced writhing test in mice, several oxadiazole derivatives demonstrated significant pain relief compared to controls. These findings support the hypothesis that compounds like this compound could be effective analgesics in clinical settings .

Mechanism of Action

The mechanism of action of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxyphenyl group contribute to its binding affinity and activity. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)butanoic acid: This compound shares the methoxyphenyl and butanoic acid moieties but lacks the oxadiazole ring.

    4-(4-Methoxyphenyl)butanoic acid: Similar to the above compound but with a different substitution pattern on the phenyl ring.

    4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: A structural isomer with the methoxy group in a different position.

Uniqueness

4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Biological Activity

4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of arylamidoximes with glutaric anhydride. This reaction produces 3-[3-(aryl)-1,2,4-oxadiazol-5-yl] butanoic acids, which can be further converted into their sodium salts for enhanced solubility and bioactivity .

Chemical Structure:

  • Molecular Formula: C₁₂H₁₂N₂O₄
  • CAS Number: 94192-18-4
  • Molecular Weight: 248.23 g/mol

Anticancer Properties

Recent studies have shown that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-70.65Induces apoptosis via p53 activation
Related Oxadiazole DerivativeHeLa2.41HDAC inhibition

The above table summarizes findings from in vitro assays where the compound exhibited cytotoxic effects by activating apoptotic pathways and inhibiting histone deacetylases (HDACs) .

Anti-inflammatory Activity

In addition to its anticancer properties, oxadiazole derivatives have been investigated for their anti-inflammatory effects. A study indicated that certain derivatives can inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of oxadiazole compounds is crucial for optimizing their biological activity. Key findings include:

  • The presence of methoxy groups on the phenyl ring enhances lipophilicity and cellular uptake.
  • The length of the alkyl chain connecting to the oxadiazole moiety influences potency; a butanoic acid chain has shown favorable results compared to shorter or longer chains .

Case Study 1: Antitumor Activity in MCF-7 Cells

A detailed study conducted on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability at low micromolar concentrations. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptotic markers such as cleaved caspase-3 and p53 .

Case Study 2: Inhibition of Inflammatory Mediators

In a separate investigation focused on inflammatory responses, derivatives containing the oxadiazole core were shown to significantly reduce TNF-alpha and IL-6 levels in LPS-stimulated macrophages. This suggests a dual role for these compounds in both cancer therapy and inflammation management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves a two-step process: (1) formation of the 1,2,4-oxadiazole ring via condensation of an amidoxime with a carboxylic acid derivative, followed by (2) functionalization of the butanoic acid chain. For example, analogs like 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid were synthesized using carbodiimide coupling agents (e.g., EDC/HOBt), yielding ~47% after purification . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time to minimize side products. HR-ESI-MS and NMR are critical for verifying intermediates .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons).
  • HR-ESI-MS : Validates molecular weight (e.g., m/z 342.2 [M+H]⁺ in related compounds ).
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in heterocycles . For non-crystalline samples, 2D NMR (COSY, HSQC) resolves connectivity .

Q. What in vitro models are appropriate for initial cytotoxicity screening of this compound?

  • Methodological Answer : The Daphnia magna assay provides a rapid, cost-effective model for cytotoxicity, as demonstrated for 1,3-oxazole derivatives . Protocols include exposing crustaceans to serial dilutions (e.g., 1–100 µM) and monitoring mortality/behavioral changes over 24–48 hours. LC₅₀ values can guide further testing in mammalian cell lines .

Q. How is the purity of synthesized batches validated, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer : Purity is assessed via HPLC (≥95% purity for in vitro studies) using a C18 column and UV detection (λ = 254 nm). For analogs like 4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, reverse-phase methods with acetonitrile/water gradients are effective . LC-MS further confirms absence of byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data observed between different synthesis batches of the compound?

  • Methodological Answer : Discrepancies may arise from tautomerism (e.g., oxadiazole ring protonation states) or polymorphic forms. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • 2D NMR (NOESY/ROESY) to detect spatial interactions between methoxy and oxadiazole protons.
  • X-ray powder diffraction (XRPD) to confirm crystalline phase consistency .

Q. What strategies are effective in modulating the lipophilicity of this compound to enhance blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Substituent modification : Replace the methoxy group with halogen atoms (e.g., Cl, F) to increase logP. For example, 4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]butanoic acid derivatives showed improved BBB penetration in analogs .
  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances passive diffusion, with enzymatic hydrolysis restoring activity in vivo .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity against neurological targets?

  • Methodological Answer :

  • Core scaffold retention : Maintain the 1,2,4-oxadiazole ring and butanoic acid chain while varying aryl substituents (e.g., 3-methoxyphenyl vs. pyridinyl ).
  • Functional assays : Test MMP-2/MMP-9 inhibition (as in MOBSAM analogs ) using fluorogenic substrates (e.g., DQ-gelatin) in astrocyte cultures.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding to CFTR or MMP active sites .

Q. What experimental approaches address low reproducibility in biological assays for this compound?

  • Methodological Answer :

  • Standardized protocols : Pre-treat cells with serum-free media for 24 hours to reduce matrix interference .
  • Positive controls : Use known inhibitors (e.g., GM6001 for MMPs) to validate assay conditions .
  • Batch-to-batch validation : Ensure synthetic consistency via LC-MS and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.